(3-(4-Methoxyphenyl)-5-methylisoxazol-4-yl)methanol (3-(4-Methoxyphenyl)-5-methylisoxazol-4-yl)methanol
Brand Name: Vulcanchem
CAS No.: 495417-36-2
VCID: VC7809037
InChI: InChI=1S/C12H13NO3/c1-8-11(7-14)12(13-16-8)9-3-5-10(15-2)6-4-9/h3-6,14H,7H2,1-2H3
SMILES: CC1=C(C(=NO1)C2=CC=C(C=C2)OC)CO
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol

(3-(4-Methoxyphenyl)-5-methylisoxazol-4-yl)methanol

CAS No.: 495417-36-2

Cat. No.: VC7809037

Molecular Formula: C12H13NO3

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

(3-(4-Methoxyphenyl)-5-methylisoxazol-4-yl)methanol - 495417-36-2

Specification

CAS No. 495417-36-2
Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
IUPAC Name [3-(4-methoxyphenyl)-5-methyl-1,2-oxazol-4-yl]methanol
Standard InChI InChI=1S/C12H13NO3/c1-8-11(7-14)12(13-16-8)9-3-5-10(15-2)6-4-9/h3-6,14H,7H2,1-2H3
Standard InChI Key GEVLRBGXVFNDER-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C2=CC=C(C=C2)OC)CO
Canonical SMILES CC1=C(C(=NO1)C2=CC=C(C=C2)OC)CO

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C12_{12}H13_{13}NO3_3, with a molecular weight of 219.24 g/mol . Key structural features include:

  • Isoxazole core: A heterocyclic ring containing oxygen and nitrogen atoms at positions 1 and 2, respectively.

  • 4-Methoxyphenyl group: A benzene ring substituted with a methoxy (-OCH3_3) group at the para position.

  • Methyl and hydroxymethyl substituents: These groups enhance solubility and reactivity, enabling functionalization for diverse applications .

Table 1: Key Molecular Data

PropertyValueSource
Molecular FormulaC12_{12}H13_{13}NO3_3
Molecular Weight219.24 g/mol
Density~1.2 g/cm3^3 (estimated)
Boiling Point312–314°C (predicted)
Melting PointNot reported

Synthesis and Reaction Pathways

Cyclization Reactions

The synthesis typically involves cyclization strategies using precursors such as 4-methoxybenzaldehyde and β-diketones or β-ketoesters. For example:

  • Nitrile Oxide Cycloaddition: Reacting 4-methoxybenzaldehyde-derived nitrile oxides with β-ketoesters in aqueous or alcoholic media yields trisubstituted isoxazoles .

  • Dehydrative Cyclization: Using dehydrating agents (e.g., POCl3_3) to form the isoxazole ring from hydroxylamine intermediates.

Example Reaction:

4-Methoxybenzaldehyde+β-ketoesterNH2OH, HCl(3-(4-Methoxyphenyl)-5-methylisoxazol-4-yl)methanol\text{4-Methoxybenzaldehyde} + \text{β-ketoester} \xrightarrow{\text{NH}_2\text{OH, HCl}} \text{(3-(4-Methoxyphenyl)-5-methylisoxazol-4-yl)methanol}

Functionalization

The hydroxymethyl group at position 4 allows further derivatization:

  • Oxidation: Converts -CH2_2OH to a carbonyl group (-CO) using agents like CrO3_3 .

  • Esterification: Reacts with acid chlorides to form esters, enhancing lipophilicity for pharmaceutical applications.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar solvents (e.g., methanol, ethanol) due to the hydroxymethyl group .

  • Stability: Stable under ambient conditions but sensitive to strong acids/bases, which may hydrolyze the isoxazole ring.

Spectroscopic Data

  • 1^1H NMR (CDCl3_3): δ 2.46 (s, 3H, CH3_3), 3.80 (s, 3H, OCH3_3), 4.70 (s, 2H, CH2_2OH), 6.90–7.50 (m, aromatic H) .

  • IR (KBr): Peaks at 3250 cm1^{-1} (-OH), 1610 cm1^{-1} (C=N), 1515 cm1^{-1} (C-O).

Applications in Research

Pharmaceutical Intermediate

The compound serves as a precursor for bioactive molecules:

  • Anticancer Agents: Hybrid molecules incorporating this scaffold inhibit kinase enzymes (e.g., EGFR) .

  • Antimicrobials: Derivatives show activity against Staphylococcus aureus and Escherichia coli .

Materials Science

  • Polymer Additives: Enhances thermal stability in polyesters and polyamides .

  • Ligands in Catalysis: Coordinates transition metals (e.g., Cu, Pd) for cross-coupling reactions .

Future Directions

  • Drug Discovery: Optimize derivatives for improved pharmacokinetics.

  • Green Synthesis: Develop solvent-free or catalytic methods to reduce waste .

  • Advanced Materials: Explore use in OLEDs or conductive polymers .

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